![molecular formula C9H6ClNO2 B1601589 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 5627-73-6](/img/structure/B1601589.png)
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Overview
Description
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have shown potential as protease inhibitors , suggesting that this compound may also interact with proteases or similar enzymes.
Mode of Action
It’s known that the compound is synthesized through a reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . The success of this elimination process is assumed to be dependent on the availability of the unshared electron pair on N1 and its ability to align antiperiplanar to the departing alcohol .
Biochemical Pathways
Given its potential role as a protease inhibitor , it may impact pathways involving these enzymes.
Result of Action
Related compounds have demonstrated diverse biological activities, including hypolipidemic activity and inhibitory activity towards the serine protease human leukocyte elastase .
Action Environment
It’s known that the reactions to synthesize this compound were carried out under very mild conditions such as room temperature or 30°c, without the use of an inert atmosphere .
Biochemical Analysis
Biochemical Properties
Benzoxazinone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some benzoxazinone derivatives have been shown to inhibit cell proliferation . It is possible that 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a compound belonging to the family of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H8ClN
- Molecular Weight : 179.62 g/mol
- IUPAC Name : this compound
This compound features a chloro substituent at the 5-position and a methyl group at the 2-position of the benzoxazine ring.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study investigated its effects on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3). The results indicated varying degrees of inhibition across these cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.30 - 157.4 |
CAMA-1 | 0.16 - 139 |
SKBR-3 | 0.09 - 93.08 |
HCC1954 | 0.51 - 157.2 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Antibacterial Activity
The antibacterial properties of benzoxazine derivatives have also been explored. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains. For instance, derivatives within this chemical family have shown effectiveness against resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, benzoxazine derivatives have been noted for their anti-inflammatory effects. Compounds similar to this compound exhibited inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential therapeutic applications in inflammatory diseases.
Study on Breast Cancer Cell Lines
In a detailed investigation into the biological activity of benzoxazines, researchers synthesized several derivatives and tested their efficacy against breast cancer cell lines. The study concluded that compounds with aryl substitutions at specific positions exhibited enhanced inhibitory effects on cell proliferation .
Antimicrobial Efficacy Assessment
Another study focused on evaluating the antimicrobial efficacy of various benzoxazine derivatives against clinical isolates of bacteria. The findings indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as novel antimicrobial agents .
Properties
IUPAC Name |
5-chloro-2-methyl-3,1-benzoxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONXTRAMSCAREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Cl)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499801 | |
Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5627-73-6 | |
Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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